1-Eicosanoyl-sn-glycero-3-phosphocholine

Description

1-Eicosanoyl-sn-glycero-3-phosphocholine has been reported in Lysiphlebia japonica and Aphis gossypii with data available.

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATOAILWGVYRQS-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401109429 | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(20:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108341-80-6 | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108341-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(20:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core properties, biological significance, and practical methodologies associated with 1-Eicosanoyl-sn-glycero-3-phosphocholine. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this lysophospholipid in their work.

Introduction

1-Eicosanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) class of lipids, is a mono-acylated glycerophospholipid. It is characterized by an eicosanoyl (20:0) fatty acid at the sn-1 position of the glycerol backbone. LPCs are produced by the enzymatic hydrolysis of phosphatidylcholines by phospholipase A2.[1] While present in cell membranes in small amounts, LPCs play significant roles as signaling molecules in a variety of physiological and pathological processes.[1] Their functions are often dependent on the length and saturation of the fatty acid chain.[2]

This document will delve into the fundamental chemical and physical characteristics of 1-Eicosanoyl-sn-glycero-3-phosphocholine, explore its biological roles and known signaling pathways, and provide detailed protocols for its handling, storage, and analysis.

Part 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Eicosanoyl-sn-glycero-3-phosphocholine is critical for its appropriate use in experimental settings.

Chemical Structure and Identification

-

IUPAC Name: [(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[3]

-

Synonyms: LPC(20:0), 1-Arachidoyl-sn-glycero-3-phosphocholine, 20:0 Lyso PC[3]

-

Molecular Formula: C₂₈H₅₈NO₇P[3]

-

CAS Number: 108341-80-6[3]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 551.7 g/mol | PubChem |

| Physical State | Solid | PubChem |

| Melting Point | While an experimental value for 1-eicosanoyl-sn-glycero-3-phosphocholine is not readily available, similar saturated phosphatidylcholines like 1,2-distearoyl-sn-glycero-3-phosphocholine have a melting point of approximately 236°C.[4][5] It is expected that 1-eicosanoyl-sn-glycero-3-phosphocholine has a high melting point as well. | Inferred from similar compounds |

| Storage Temperature | -20°C | [6] |

| Stability | At least one year when stored properly.[6] | [6] |

Solubility

Lysophosphatidylcholines are sparingly soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[6] For biological experiments, aqueous solutions can be prepared by directly dissolving the lipid in aqueous buffers.[6] The solubility in PBS (pH 7.2) is approximately 2 mg/mL.[6] Due to their amphipathic nature, LPCs can form micelles in aqueous solutions.

Part 2: Biological Significance and Mechanism of Action

Lysophosphatidylcholines, including the 20:0 species, are not merely structural components of cell membranes but are active signaling molecules with diverse biological effects.

General Roles of Lysophosphatidylcholines

LPCs are recognized as pro-inflammatory lipids and are major components of oxidized low-density lipoprotein (ox-LDL), which is implicated in the development of atherosclerosis.[2][7] They are generated through the action of phospholipase A2 on phosphatidylcholines and can be further metabolized.[1][7]

LPCs exert their effects by interacting with various receptors, including G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][7] This interaction can trigger a cascade of downstream signaling events, leading to:

-

Immune cell modulation: LPCs can induce the migration of lymphocytes and macrophages and increase the production of pro-inflammatory cytokines.[2] They have also been studied as immune activators for differentiating monocytes into mature dendritic cells.[1]

-

Endothelial cell activation: They can activate endothelial cells, a key event in the early stages of atherosclerosis.[1]

-

Apoptosis: LPCs can act as "find-me" signals released by apoptotic cells to attract phagocytes.[1] They can also promote apoptosis, which can contribute to the progression of various diseases.[2]

-

Oxidative stress: LPCs can induce oxidative stress in cells.[2]

The specific functions of LPCs can be influenced by the length and degree of saturation of their fatty acid chain.[2]

Metabolic Pathway of Lysophosphatidylcholine

The diagram below illustrates the central role of phospholipase A2 in the generation of lysophosphatidylcholine from phosphatidylcholine.

Caption: Generation and signaling of lysophosphatidylcholine.

Part 3: Experimental Protocols and Methodologies

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 1-Eicosanoyl-sn-glycero-3-phosphocholine.

-

Storage of Solids: The solid compound should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[6]

-

Storage of Solutions: For long-term storage, it is recommended to store the lipid as a solid.[6] If a stock solution is prepared in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[8] Aqueous solutions are not recommended for storage for more than one day.[6]

Preparation of Solutions

The choice of solvent and preparation method depends on the intended application.

Workflow for Solution Preparation

Caption: Decision workflow for preparing LPC solutions.

Step-by-Step Protocol for Aqueous Solutions:

-

Weigh the desired amount of 1-Eicosanoyl-sn-glycero-3-phosphocholine in a sterile microfuge tube.

-

Add the appropriate volume of the desired aqueous buffer (e.g., PBS, pH 7.2) to achieve the target concentration.

-

Vortex the solution vigorously.

-

If the lipid does not fully dissolve, sonicate the solution in a water bath sonicator until it becomes clear.[9]

-

Use the freshly prepared solution for experiments, as prolonged storage of aqueous solutions is not recommended.[6]

Analytical Methodologies

Lipidomics studies often employ chromatographic and mass spectrometric techniques for the analysis of LPCs.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the separation and quantification of phospholipids.[10]

-

Column: A normal-phase silica column is often used.[11]

-

Mobile Phase: A gradient elution with a mixture of solvents such as chloroform and methanol is typically employed.[11]

-

Detection: Since LPCs lack a strong chromophore, UV detection is not ideal.[10] Evaporative Light Scattering Detection (ELSD) or a Charged Aerosol Detector (CAD) are more suitable for detecting these compounds.[10]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of LPCs.[7]

-

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for phospholipids.[12]

-

Analysis: Tandem mass spectrometry (MS/MS) can be used to obtain structural information and confirm the identity of the lipid.

Workflow for LC-MS Analysis

Caption: A typical workflow for the analysis of LPCs using LC-MS.

Conclusion

1-Eicosanoyl-sn-glycero-3-phosphocholine is a valuable tool for researchers studying the diverse roles of lysophospholipids in health and disease. Its well-defined structure makes it an excellent standard for analytical studies and a useful probe for investigating the biological functions of saturated LPCs. A thorough understanding of its properties and the appropriate experimental methodologies, as outlined in this guide, is essential for obtaining reliable and reproducible results.

References

-

Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. MDPI. Available at: [Link]

-

Lysophosphatidylcholine. Wikipedia. Available at: [Link]

-

1-acyl-sn-glycero-3-phosphocholines (Compound classification). Exposome-Explorer. Available at: [Link]

-

Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice. PubMed Central. Available at: [Link]

-

1-Eicosanoyl-sn-glycero-3-phosphocholine. PubChem. Available at: [Link]

-

Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. PubMed Central. Available at: [Link]

-

An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. PubMed Central. Available at: [Link]

-

Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. ResearchGate. Available at: [Link]

-

Simultaneous profiling of lysophospholipids and phospholipids from human plasma by nanoflow liquid chromatography-tandem mass spectrometry. Yonsei University. Available at: [Link]

-

Saturated and mono-unsaturated lysophosphatidylcholine metabolism in tumour cells: a potential therapeutic target for preventing metastases. PubMed Central. Available at: [Link]

-

Glycerophospholipid synthesis: Improved general method and new analogs containing photoactivable groups. CORE. Available at: [Link]

-

1-Lysophosphatidylcholine. Wikipedia. Available at: [Link]

-

Large-scale lipid analysis with C=C location and sn-position isomer resolving power. National Institutes of Health. Available at: [Link]

-

Association of Lysophosphatidylcholine With Fatty Acids in Aqueous Phase to Form Bilayers. PubMed. Available at: [Link]

-

Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]

-

The mechanisms of lysophosphatidylcholine in the development of diseases. ResearchGate. Available at: [Link]

-

PC O-16:0/18:1(9Z). LIPID MAPS. Available at: [Link]

-

Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship.org. Available at: [Link]

-

1,2-Distearoyl-sn-glycero-3-phosphocholine at Best Price, High Purity DSPC. ExportersIndia. Available at: [Link]

-

High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. Available at: [Link]

-

Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. PubMed. Available at: [Link]

-

LYSOPHOSPHATIDYLCHOLINE AND LYSOPHOSPHATIDYLINOSIOL с NOVEL PROMISSING SIGNALING MOLECULES AND THEIR POSSIBLE THERAPEUTIC ACTIV. ResearchGate. Available at: [Link]

-

Characterization of Phosphatidylcholine Oxidation Products by MALDI MS. AMOLF Institutional Repository. Available at: [Link]

-

Analysis of Oxidized 1-Palmitoyl-2-Arachidonoyl-Sn-Glycero-3 Phosphocholine Products in Uremic Patients by LC-ESI/MS. MDPI. Available at: [Link]

-

Structure Database (LMSD). LIPID MAPS. Available at: [Link]

Sources

- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Eicosanoyl-sn-glycero-3-phosphocholine | C28H58NO7P | CID 24779473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

- 5. 816-94-4 CAS MSDS (1,2-Distearoyl-sn-glycero-3-phosphocholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. mdpi.com [mdpi.com]

- 8. avantiresearch.com [avantiresearch.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

1-Eicosanoyl-sn-glycero-3-phosphocholine chemical structure

An In-depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine: Structure, Properties, and Applications

Introduction

1-Eicosanoyl-sn-glycero-3-phosphocholine is a lysophospholipid, a class of molecules that are not only key intermediates in the metabolism of glycerophospholipids but also act as potent signaling molecules. As a member of the lysophosphatidylcholine (LPC) family, its structure is defined by a glycerol backbone, a polar phosphocholine headgroup, and a single long-chain fatty acid, eicosanoic acid, esterified at the sn-1 position. The presence of a hydroxyl group at the sn-2 position distinguishes it from its diacyl counterpart, phosphatidylcholine.

This unique amphiphilic architecture, featuring a bulky saturated 20-carbon acyl chain and a prominent polar headgroup, dictates its physicochemical properties and biological functions. This guide offers a comprehensive overview of the chemical structure of 1-Eicosanoyl-sn-glycero-3-phosphocholine, its properties, biological significance, and its applications for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Identification

The molecular identity of 1-Eicosanoyl-sn-glycero-3-phosphocholine is established by its specific arrangement of atoms and functional groups. The "sn" (stereospecifically numbered) designation indicates the R configuration at the C2 position of the glycerol backbone, a critical feature for its interaction with biological systems.

The primary components of the molecule are:

-

Glycerol Backbone: A three-carbon scaffold.

-

Eicosanoyl Group: A 20-carbon saturated fatty acid (from eicosanoic acid) attached at the sn-1 position via an ester linkage.

-

Hydroxyl Group: An unesterified hydroxyl (-OH) group at the sn-2 position.

-

Phosphocholine Headgroup: A phosphate group and a choline moiety attached at the sn-3 position, conferring a zwitterionic and highly polar nature to this end of the molecule.

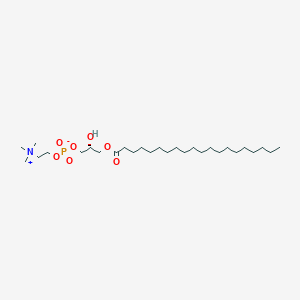

Below is a diagram illustrating the constituent parts of the molecule.

Caption: Molecular components of 1-Eicosanoyl-sn-glycero-3-phosphocholine.

Table 1: Chemical Identifiers for 1-Eicosanoyl-sn-glycero-3-phosphocholine

| Identifier | Value | Source |

| IUPAC Name | [(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [1] |

| Molecular Formula | C28H58NO7P | [1] |

| Molecular Weight | 551.7 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(C)C">C@@HO | [1] |

| InChIKey | UATOAILWGVYRQS-HHHXNRCGSA-N | [1] |

| Classification | Lysophosphatidylcholine 20:0 | [1] |

Physicochemical Properties and Their Structural Basis

The dual-character nature of 1-Eicosanoyl-sn-glycero-3-phosphocholine—possessing a large, nonpolar acyl tail and a polar, charged headgroup—defines its behavior in various environments.

-

Amphiphilicity: This is its most critical property. The long eicosanoyl tail is hydrophobic, while the zwitterionic phosphocholine headgroup is hydrophilic. This duality drives its self-assembly in aqueous media into higher-order structures like micelles, where the hydrophobic tails are sequestered from water.

-

Solubility: It is poorly soluble in water but soluble in organic solvents like chloroform and methanol. This is a direct consequence of its large hydrophobic tail.

-

Critical Micelle Concentration (CMC): As a detergent-like molecule, it has a CMC, the concentration above which it spontaneously forms micelles. The low CMC is due to the significant hydrophobicity of the 20-carbon chain, meaning it readily aggregates to minimize the energetically unfavorable interaction between the acyl chain and water.

-

Membrane Perturbation: Due to its cone-like molecular shape (large headgroup relative to a single tail), it does not form stable bilayers on its own. Instead, when incorporated into a phospholipid bilayer, it introduces positive curvature and can act as a destabilizing agent, a property leveraged in various biological processes and biotechnological applications.

Biological Significance and Metabolic Context

Lysophosphatidylcholines are not merely metabolic byproducts; they are active participants in cellular signaling.

Metabolic Pathway: 1-Eicosanoyl-sn-glycero-3-phosphocholine is primarily generated through the enzymatic hydrolysis of 1,2-dieicosanoyl-sn-glycero-3-phosphocholine (or a phosphatidylcholine with an eicosanoyl group at the sn-1 position) by phospholipase A2 (PLA2). This enzyme specifically cleaves the ester bond at the sn-2 position. Conversely, it can be re-acylated by lysophosphatidylcholine acyltransferase (LPCAT) to reform the diacyl-phosphatidylcholine, a key process in membrane remodeling known as the Lands cycle.

Caption: The Lands Cycle: Generation and reacylation of lysophosphatidylcholine.

Signaling Roles: While specific roles of the 20:0 LPC are less characterized than shorter-chain variants, LPCs as a class are known to:

-

Act as precursors for other signaling lipids, such as lysophosphatidic acid (LPA).

-

Activate G-protein coupled receptors (GPCRs), influencing pathways related to inflammation, cell proliferation, and apoptosis.

-

Exhibit pro-inflammatory properties, as seen with related molecules like 1-Palmitoyl-sn-glycero-3-phosphocholine, which can induce inflammatory responses in various cell types.[2]

Synthesis and Characterization Protocols

The controlled synthesis and rigorous characterization of 1-Eicosanoyl-sn-glycero-3-phosphocholine are essential for its use as a research standard or in formulation development.

General Synthetic Workflow

A common laboratory-scale synthesis involves the selective acylation of a commercially available precursor, sn-glycero-3-phosphocholine (GPC), with eicosanoic acid.

Caption: Workflow for the synthesis and purification of 1-Eicosanoyl-sn-glycero-3-phosphocholine.

Experimental Protocol: Synthesis via Steglich Esterification

This protocol is a representative method. Researchers must adapt it based on available reagents and safety protocols.

-

Preparation: Dissolve sn-glycero-3-phosphocholine (1 equivalent) and eicosanoic acid (1.2 equivalents) in a suitable anhydrous solvent (e.g., pyridine or a mixture of chloroform and methanol).

-

Coupling Agent Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst. Cool the reaction mixture to 0°C in an ice bath.

-

Initiation: Slowly add dicyclohexylcarbodiimide (DCC) (1.2 equivalents), dissolved in the reaction solvent, to the mixture. DCC facilitates the ester bond formation.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the product spot.

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography with a gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, to isolate the final product.

Protocol: Purity Analysis by Thin-Layer Chromatography (TLC)

TLC provides a rapid and effective method for assessing the purity of the synthesized lipid.

-

Plate Preparation: Use a silica gel 60 TLC plate.

-

Spotting: Dissolve a small amount of the synthesized product in chloroform/methanol (2:1, v/v). Spot the solution onto the TLC plate alongside standards for the starting materials (GPC and eicosanoic acid) if available.

-

Mobile Phase: Prepare a solvent system of chloroform/methanol/water (e.g., 65:25:4, v/v/v). The exact ratio may need optimization.

-

Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

-

Visualization: Remove the plate and dry it completely. Visualize the spots using a suitable stain, such as phosphomolybdic acid or iodine vapor. The product, being a phospholipid, will appear as a distinct spot with a characteristic retention factor (Rf) value, different from the starting materials.

Applications in Research and Drug Development

The distinct properties of 1-Eicosanoyl-sn-glycero-3-phosphocholine make it a valuable tool in several scientific domains.

-

Lipidomics and Mass Spectrometry Standards: As a well-defined molecular species, it serves as an essential internal or external standard for the accurate quantification of LPCs in complex biological samples.

-

Model Membranes: While not forming bilayers itself, it can be incorporated into model membranes (e.g., made of phosphatidylcholine) to study the effects of lysolipids on membrane properties such as fluidity, permeability, and protein function. The long C20 chain would specifically influence the hydrophobic core thickness of such membranes.[3][4]

-

Drug Delivery Formulations: LPCs are widely used as excipients in pharmaceutical formulations.[3] Their detergent-like properties can be harnessed to:

-

Solubilize poorly water-soluble drugs by forming micelles.

-

Act as penetration enhancers in topical and transdermal drug delivery systems by transiently disrupting the stratum corneum.

-

Component of Liposomes and Lipid Nanoparticles: Its inclusion can modify the stability, fluidity, and release characteristics of these drug carriers.[3]

-

Protocol: Preparation of Drug-Loaded Micelles

This protocol outlines a basic thin-film hydration method for creating micelles to encapsulate a hydrophobic drug.

-

Preparation of Lipid Film: Co-dissolve 1-Eicosanoyl-sn-glycero-3-phosphocholine and a model hydrophobic drug in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. The molar ratio of lipid to drug must be optimized but is typically high (e.g., 20:1).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid-drug film on the flask wall.

-

Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The volume should be chosen to achieve a final lipid concentration well above its CMC.

-

Micelle Formation: Agitate the mixture by vortexing or sonicating in a bath sonicator until the lipid film is fully dispersed, resulting in a clear or slightly opalescent micellar solution.

-

Purification (Optional): Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

Causality of Choice: A researcher would select 1-Eicosanoyl-sn-glycero-3-phosphocholine for this purpose when a highly stable micelle with a large hydrophobic core is desired. The 20-carbon chain provides a substantial nonpolar environment for drug loading, and its low CMC ensures that the micelles remain stable even upon significant dilution in a physiological setting.

Conclusion

1-Eicosanoyl-sn-glycero-3-phosphocholine is more than a simple lipid; it is a molecule at the crossroads of membrane biophysics, cellular metabolism, and pharmaceutical science. Its well-defined chemical structure—a stereospecific glycerol center, a long saturated acyl chain, and a polar phosphocholine headgroup—gives rise to a predictable set of physicochemical properties that are leveraged in both biological systems and laboratory applications. For researchers and drug developers, a thorough understanding of this structure is paramount for its effective use as a biochemical tool, a signaling probe, or a critical component in advanced drug delivery systems. As lipidomics continues to uncover the vast complexity of the cellular lipid landscape, the importance of precisely defined molecules like 1-Eicosanoyl-sn-glycero-3-phosphocholine will undoubtedly continue to grow.

References

-

Chem-Impex. (n.d.). 1-Stearoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1,2-dioleoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA.... Retrieved from [Link]

-

PubMed. (1981). Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Retrieved from [Link]

-

PubChem. (n.d.). 1-Eicosanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Eicosanoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

Sources

Unraveling the Enigma: 1-Eicosanoyl-sn-glycero-3-phosphocholine in Cellular Communication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Canonical Lipid Mediator

Within the intricate symphony of cellular signaling, lysophospholipids have emerged as critical conductors, orchestrating a diverse array of physiological and pathological processes. Among these, the lysophosphatidylcholine (LPC) family has garnered significant attention for its role in inflammation, immune modulation, and cellular homeostasis. While much of the research has centered on LPCs with shorter acyl chains, a growing body of evidence suggests that their long-chain saturated counterparts, such as 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), possess unique and nuanced signaling functions that warrant dedicated investigation. This guide provides a comprehensive technical overview of the current understanding and prospective research avenues for elucidating the role of 1-Eicosanoyl-sn-glycero-3-phosphocholine in cell signaling, offering a valuable resource for researchers at the forefront of lipid research and drug discovery.

I. Biochemical Identity and Metabolic Lifecycle of 1-Eicosanoyl-sn-glycero-3-phosphocholine

1-Eicosanoyl-sn-glycero-3-phosphocholine is a lysophospholipid characterized by a glycerol backbone, a phosphocholine headgroup at the sn-3 position, and a saturated 20-carbon fatty acid (eicosanoic acid) esterified at the sn-1 position. Its metabolic journey is intricately linked to the broader dynamics of phospholipid metabolism.

A. Biosynthesis: The Action of Phospholipase A2

The primary route of LPC 20:0 formation is through the enzymatic hydrolysis of phosphatidylcholine (PC) species containing an eicosanoyl group at the sn-1 or sn-2 position. This reaction is catalyzed by phospholipase A2 (PLA2), an enzyme that selectively cleaves the fatty acid from the sn-2 position of the phospholipid, yielding a free fatty acid and a lysophospholipid.[1] The specificity of different PLA2 isozymes for various fatty acyl chains likely influences the cellular and tissue-specific abundance of 1-Eicosanoyl-sn-glycero-3-phosphocholine.

B. Acylation and Degradation: A Dynamic Equilibrium

Once formed, 1-Eicosanoyl-sn-glycero-3-phosphocholine can be reacylated back to phosphatidylcholine by lysophosphatidylcholine acyltransferases (LPCATs).[2][3] This process, part of the Lands cycle, allows for the remodeling of membrane phospholipids. The substrate specificity of LPCAT isoforms for different acyl-CoAs, including eicosanoyl-CoA, is a critical determinant of the cellular fate of LPC 20:0.

Alternatively, 1-Eicosanoyl-sn-glycero-3-phosphocholine can be metabolized by autotaxin, a secreted lysophospholipase D, which hydrolyzes the phosphocholine headgroup to generate lysophosphatidic acid (LPA) 20:0.[4] This conversion is significant as LPA is itself a potent signaling molecule with its own set of receptors and downstream effects. Notably, the hydrolysis of 20:0 LPC by autotaxin has been shown to be subject to partial inhibition, suggesting a nuanced regulatory mechanism.[5]

II. The Signaling Nexus: Receptors and Downstream Pathways

The biological functions of lysophosphatidylcholines are primarily mediated through their interaction with specific cell surface receptors, most notably G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[1][6] While direct binding studies for 1-Eicosanoyl-sn-glycero-3-phosphocholine are limited, its structural similarity to other long-chain saturated LPCs allows for informed hypotheses regarding its receptor engagement and subsequent signaling cascades.

A. G-Protein Coupled Receptors: G2A and GPR119

Two key GPCRs have been identified as receptors for LPCs: G2A and GPR119.

-

G2A (G protein-coupled receptor 132): G2A is recognized as a receptor for various LPC species and plays a role in inflammatory responses and immune cell trafficking.[7][8] Upon LPC binding, G2A can couple to multiple G proteins, including Gαi-1 and Gαq/11, leading to an increase in intracellular calcium concentration.[9] Furthermore, G2A activation can involve the Gβγ subunit, which can in turn activate downstream effectors such as the hematopoietic cell kinase (Hck).[9] The signaling cascade can also involve the recruitment of β-arrestin-1 and G-protein receptor kinase 6 (GRK6), which are involved in receptor desensitization and internalization.[9]

-

GPR119: This receptor is predominantly expressed in pancreatic β-cells and intestinal L-cells and is implicated in glucose homeostasis.[10][11] Activation of GPR119 by LPCs is coupled to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent potentiation of glucose-dependent insulin secretion.[12][13] While oleoyl-LPC is a known endogenous ligand, the ability of long-chain saturated LPCs like 1-Eicosanoyl-sn-glycero-3-phosphocholine to activate GPR119 remains an area for active investigation.

B. Toll-Like Receptors: A Bridge to Innate Immunity

LPCs can also signal through Toll-like receptors, particularly TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system.[6][14] This interaction can trigger pro-inflammatory signaling pathways, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of inflammatory cytokines and chemokines.[15]

C. A Divergent Role in Inflammation: The Case of LPC 20:0

While many LPC species are considered pro-inflammatory, emerging evidence suggests that 1-Eicosanoyl-sn-glycero-3-phosphocholine may have a more complex or even protective role. A Mendelian randomization analysis has indicated a negative causal relationship between LPC (0:0/20:0) and the risk of Kawasaki Disease, a systemic inflammatory condition. This finding challenges the generalized pro-inflammatory paradigm of LPCs and highlights the importance of studying the specific functions of individual molecular species.

Visualizing the Pathways

To better understand the potential signaling cascades initiated by 1-Eicosanoyl-sn-glycero-3-phosphocholine, the following diagrams illustrate the canonical G2A and GPR119 signaling pathways.

Caption: Hypothesized G2A signaling pathway for 1-Eicosanoyl-sn-glycero-3-phosphocholine.

Sources

- 1. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lysophosphatidylcholine acyltransferase 3 is the key enzyme for incorporating arachidonic acid into glycerophospholipids during adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Autotaxin-LPA-LPP3 Axis in Energy Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain | MDPI [mdpi.com]

- 7. Lipid Receptor G2A-Mediated Signal Pathway Plays a Critical Role in Inflammatory Response by Promoting Classical Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Lysophosphatidylcholines activate G2A inducing Gαi-1-/Gαq/11-Ca2+ flux, Gβγ-Hck activation and clathrin/β-arrestin-1/GRK6 recruitment in PMNs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2009141238A1 - Gpr119 receptor agonists - Google Patents [patents.google.com]

- 11. GPR119 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Vascular lipidomics analysis reveales increased levels of phosphocholine and lysophosphocholine in atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine in Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanoyl-sn-glycero-3-phosphocholine, a lysophosphatidylcholine with a 20-carbon saturated acyl chain, is a minor but significant component of biological membranes. Its unique structural properties, arising from the long, saturated eicosanoyl chain, impart distinct biophysical characteristics to the lipid bilayer, influencing membrane fluidity, thickness, and the formation of specialized microdomains. Beyond its structural role, this lysophospholipid is an active participant in cellular signaling, modulating the function of membrane-associated proteins and engaging with specific G protein-coupled receptors. This guide provides a comprehensive overview of the current understanding of 1-Eicosanoyl-sn-glycero-3-phosphocholine, from its fundamental physicochemical properties to its intricate roles in membrane dynamics and cell signaling. We will delve into established methodologies for its synthesis, purification, and quantification, and explore its emerging potential as a biomarker in various diseases and as a component in advanced drug delivery systems.

Part 1: Foundational Science of 1-Eicosanoyl-sn-glycero-3-phosphocholine

Molecular Structure and Physicochemical Properties

1-Eicosanoyl-sn-glycero-3-phosphocholine, also known as 20:0 LysoPC, is a glycerophospholipid characterized by a glycerol backbone.[1] The sn-1 position is esterified to eicosanoic acid, a 20-carbon saturated fatty acid, while the sn-2 position is a hydroxyl group. The sn-3 position is attached to a phosphocholine head group.[1] This amphipathic structure, with a bulky hydrophilic head and a single, long hydrophobic tail, is central to its behavior in aqueous environments and within biological membranes.

| Property | Value | Source |

| Molecular Formula | C28H58NO7P | N/A |

| Molecular Weight | 551.7 g/mol | N/A |

| Classification | 1-acyl-sn-glycero-3-phosphocholine | [1] |

| Acyl Chain | Eicosanoyl (20:0) | N/A |

| Solubility | Low in water, soluble in organic solvents | N/A |

The long, saturated nature of the eicosanoyl chain significantly influences its packing within the membrane, favoring more ordered membrane domains and increasing the thickness of the lipid bilayer.[2]

Part 2: The Role of 1-Eicosanoyl-sn-glycero-3-phosphocholine in Biological Membranes

Biophysical Impact on the Lipid Bilayer

The incorporation of 1-Eicosanoyl-sn-glycero-3-phosphocholine into a phospholipid bilayer can induce significant changes in its physical properties. Due to its single acyl chain, it has a conical shape which can alter the membrane's deformation energy.[3]

-

Membrane Fluidity and Order: The long, saturated 20:0 acyl chain of this lysophospholipid promotes tighter packing with neighboring lipids, leading to a decrease in membrane fluidity and an increase in the order of the lipid acyl chains. This effect is more pronounced in the gel phase of the membrane.[4]

-

Bilayer Thickness: The extended length of the eicosanoyl chain contributes to an increase in the overall thickness of the lipid bilayer.[2]

-

Lipid Rafts: Lysophospholipids, including those with saturated acyl chains, have been shown to influence the size and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[5][6] The presence of 1-Eicosanoyl-sn-glycero-3-phosphocholine may modulate the function of proteins that reside within these rafts.[7]

Interactions with Membrane Proteins

The structure and function of membrane proteins are intimately linked to their surrounding lipid environment.[8] 1-Eicosanoyl-sn-glycero-3-phosphocholine can modulate protein function through both specific and non-specific interactions.

-

Ion Channels: Lysophospholipids are known to modulate the function of various ion channels. This can occur through direct binding to the channel protein or by altering the physical properties of the surrounding membrane, which in turn affects channel gating.[9]

-

G Protein-Coupled Receptors (GPCRs): Lysophosphatidylcholines are ligands for several GPCRs, including G2A and GPR4.[10] The binding of these lipids can initiate downstream signaling cascades.

Involvement in Cellular Signaling

1-Eicosanoyl-sn-glycero-3-phosphocholine is not merely a structural component but also a bioactive lipid that can act as a second messenger. Its levels are tightly regulated by the activity of phospholipases and lysophosphatidylcholine acyltransferases.

-

Phospholipase A2 (PLA2) and Lysophosphatidylcholine Acyltransferases (LPCATs): The concentration of 1-Eicosanoyl-sn-glycero-3-phosphocholine in the membrane is controlled by the balance between its synthesis by PLA2-mediated hydrolysis of phosphatidylcholines containing a 20:0 acyl chain at the sn-1 position and its degradation or conversion back to phosphatidylcholine by LPCATs.[11][12]

-

GPR119 Signaling: Long-chain lysophosphatidylcholines have been identified as endogenous ligands for GPR119, a GPCR predominantly expressed in pancreatic islet cells. Activation of GPR119 by these lipids leads to an increase in intracellular cyclic AMP (cAMP) and subsequent potentiation of glucose-stimulated insulin secretion.[13][14]

Caption: GPR119 signaling pathway activated by 1-Eicosanoyl-sn-glycero-3-phosphocholine.

Part 3: Experimental Methodologies

Synthesis and Purification

The synthesis of 1-Eicosanoyl-sn-glycero-3-phosphocholine can be achieved through chemoenzymatic methods. A common approach involves the selective hydrolysis of a diacyl phosphatidylcholine precursor.

Step-by-Step Protocol for Chemoenzymatic Synthesis:

-

Starting Material: Begin with 1,2-dieicosanoyl-sn-glycero-3-phosphocholine.

-

Enzymatic Hydrolysis: Dissolve the starting material in a suitable buffer system (e.g., Tris buffer with EDTA). Add Phospholipase A2 (from a source such as snake venom) to selectively hydrolyze the fatty acid at the sn-2 position.[10]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the lipids using a chloroform/methanol solvent system.[10]

-

Purification: Purify the resulting 1-eicosanoyl-sn-glycero-3-phosphocholine using column chromatography on silica gel. A gradient of chloroform, methanol, and water can be used for elution.[15] Alternatively, high-performance liquid chromatography (HPLC) with an amino or silica column can be employed for higher purity.[1][16]

Caption: Workflow for the synthesis and purification of 1-Eicosanoyl-sn-glycero-3-phosphocholine.

Quantification in Biological Samples

Accurate quantification of 1-Eicosanoyl-sn-glycero-3-phosphocholine in complex biological matrices such as plasma or tissue extracts is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Protocol for LC-MS/MS Quantification:

-

Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer or Folch method.

-

Internal Standard: Add a known amount of an appropriate internal standard, such as a deuterated or odd-chain lysophosphatidylcholine, to the sample to correct for extraction losses and matrix effects.

-

Chromatographic Separation: Separate the lipid extract using reversed-phase HPLC. A C18 column is commonly used, with a gradient of mobile phases such as water, acetonitrile, and isopropanol containing a modifier like ammonium acetate.

-

Mass Spectrometric Detection: Detect the eluting lipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For lysophosphatidylcholines, a common transition to monitor is the precursor ion to the phosphocholine headgroup fragment (m/z 184).

-

Quantification: Generate a standard curve using known concentrations of authentic 1-Eicosanoyl-sn-glycero-3-phosphocholine and calculate the concentration in the sample based on the peak area ratio to the internal standard.

Part 4: Applications and Future Directions

As a Biomarker

Alterations in the levels of specific lysophosphatidylcholines have been associated with various pathological conditions, making them promising biomarkers for disease diagnosis and prognosis. While research is ongoing, elevated or decreased levels of long-chain lysophosphatidylcholines may be indicative of metabolic disorders, neurodegenerative diseases, and certain types of cancer.[5][17][18]

In Drug Development and Delivery

The unique properties of 1-Eicosanoyl-sn-glycero-3-phosphocholine make it a valuable component in the development of drug delivery systems.

-

Liposomes: Its long saturated acyl chain can enhance the stability and rigidity of liposomal formulations, potentially leading to improved drug retention and controlled release profiles.[9][16]

-

Targeted Delivery: The ability of lysophospholipids to interact with specific receptors could be exploited for targeted drug delivery to cells or tissues that overexpress these receptors.

Conclusion

1-Eicosanoyl-sn-glycero-3-phosphocholine is emerging from the background of membrane lipids as a molecule with distinct and important functions. Its long saturated acyl chain imparts unique biophysical properties to the membrane, influencing its structure and the function of embedded proteins. As a signaling molecule, it participates in critical cellular pathways, offering potential targets for therapeutic intervention. The continued development of advanced analytical techniques will further elucidate its roles in health and disease, paving the way for its use as a diagnostic biomarker and in the rational design of novel drug delivery systems. Further research is warranted to fully understand the specific interactions and signaling cascades mediated by this particular lysophospholipid.

References

- [Reference to a study on lysolipids and lipid rafts, e.g.

- [Reference to a study on HPLC purification of lysophosphatidylcholines, e.g.

- [Reference to a study on phospholipase A2 specificity, e.g., Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC - NIH]

- [Reference to a study on GPR119 and lysophosphatidylcholines, e.g., Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC - PubMed Central]

- [Reference to a study on chemoenzymatic synthesis of lysophosphatidylcholines, e.g.

- [Reference to a study on membrane protein-lipid interactions, e.g.

- [Reference to a study on lysolipids in drug delivery, e.g., Lysolipid containing liposomes for transendothelial drug delivery - PMC - PubMed Central]

- [Reference to a study on the biophysical effects of lysolipids, e.g., Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - NIH]

- [Reference to a study on molecular dynamics simulations of lipid bilayers, e.g.

- [Reference to a study on LPCAT enzymes, e.g., LPCAT1 - Lysophosphatidylcholine acyltransferase 1 - Homo sapiens (Human) | UniProtKB]

- [Reference to a study on G2A receptor and LPC, e.g., Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - Molecular Biology of the Cell (MBoC)]

- [Reference to a study on LPC-based liposomes, e.g.

- [Reference to a study on acyl-CoA:1-alkyl-sn-glycero-3-phosphocholine O-acyltransferase, e.g., 1-alkylglycerophosphocholine O-acyltransferase - Wikipedia]

- [Reference to a study on lysophospholipids and neurodegenerative diseases, e.g.

- [Reference to a study on LPC and lipid rafts, e.g., Lysophosphatidylcholine binds α-synuclein and prevents its pathological aggregation | National Science Review | Oxford Academic]

- [Reference to a study on the impact of lipid structure on bilayer properties, e.g., Impact of Lipid Structural Variations on Bilayer Properties: A Coarse-Grained Molecular Dynamics Study - arXiv]

- [Reference to a study on LPCAT1 and its role in cancer, e.g., 79888 - Gene ResultLPCAT1 lysophosphatidylcholine acyltransferase 1 [ (human)] - NCBI]

- [Reference to a study on the analysis of lysophosphatidylcholines, e.g.

- [Reference to a study on liposome preparation, e.g.

- [Reference to a study on phospholipids in cell membranes, e.g., Insights on Natural Membrane Characterization for the Rational Design of Biomimetic Drug Delivery Systems - MDPI]

- [Reference to a study on LPCAT3, e.g.

- [Reference to a study on phospholipids as biomarkers, e.g., Phospholipids and their metabolites as diagnostic biomarkers of human diseases - PubMed]

- [Reference to a study on lipid rafts and LPC, e.g.

- [Reference to a study on ion channels and signaling, e.g.

- [Reference to a study on liposomes for drug delivery, e.g.

- [Reference to a study on phospholipid analysis, e.g., Analysis of Phospholipids in Natural Samples by Normal Phase HPLC and Corona Charged Aerosol Detection - Thermo Fisher Scientific]

- [Reference to a study on GPR119 agonists, e.g., Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed]

- [Reference to a study on PLA2 specificity, e.g.

- [Reference to a study on PLA2 and phosphoinositides, e.g.

- [Reference to a study on HPLC analysis of LPC, e.g.

- [Reference to a study on liposome composition, e.g., (PDF)

- [Reference to a study on the synthesis of lysophosphatidylcholines, e.g., The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)

- [Reference to a study on glycerophospholipid synthesis, e.g., Glycerophospholipid Synthesis (Part 1 of 4) - Introduction - YouTube]

- [Reference to a study on LPC and GPCRs, e.g., Lysophosphatidylcholine and its phosphorothioate analogues potentiate insulin secretion via GPR40 (FFAR1)

- [Reference to a study on lysolipids and membrane properties, e.g., Lysophospholipids modulate channel function by altering the mechanical properties of lipid bilayers - SciSpace]

- [Reference to a study on LPC as a biomarker in Parkinson's disease, e.g., Serum metabolomics analysis revealed metabolic disorders in Parkinson's disease - PMC]

- [Reference to a study on proliposomal formulations, e.g.

- [Reference to a study on membrane biophysics, e.g., Biophysics in Membrane of Cells - MDPI]

- [Reference to a study on biomarkers for metabolic diseases, e.g., Biomolecules | Special Issue : Biomarkers in Metabolic Diseases - MDPI]

- [Reference to a study on lysophospholipids in bacteria, e.g., Atomistic modelling of lysophospholipids from the Campylobacter jejuni lipidome | bioRxiv]

- [Reference to a study on PLA2 superfamily, e.g.

- [Reference to a study on ion channel gene therapies, e.g., Ion channel gene therapies - Nanion Technologies]

- [Reference to a study on GPR119 and its ligands, e.g., GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - MDPI]

- [Reference to a study on membrane fluidity, e.g., Exploring Membrane Fluidity: The Importance of 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine]

- [Reference to a study on lipid rafts in Alzheimer's disease, e.g.

- [Reference to a study on lipid profiling, e.g., A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC - PubMed Central]

- [Reference to a study on ion channel drug discovery, e.g., Our Science - Saniona]

- [Reference to a study on DMPC synthesis and purification, e.g.

- [Reference to a study on LPCAT3 and its substrates, e.g., LPCAT3 - Lysophospholipid acyltransferase 5 - Homo sapiens (Human) | UniProtKB]

Sources

- 1. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Exposome-Explorer - 1-acyl-sn-glycero-3-phosphocholines (Compound classification) [exposome-explorer.iarc.fr]

- 4. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1'-(13)C3 and -2,1'-(13)C2 by a novel chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysolipids regulate raft size distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidomics of phospholipase A2 reveals exquisite specificity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), a specific species of lysophosphatidylcholine containing the saturated 20-carbon arachidic acid, is emerging from the shadow of more abundant lysolipids to reveal a significant role in cellular signaling and disease pathophysiology. Initially viewed as a mere metabolic intermediate in the remodeling of cell membranes, recent evidence has implicated LPC (20:0) as a key signaling molecule, particularly through its interaction with the G protein-coupled receptor 119 (GPR119). This guide provides a comprehensive technical overview of LPC (20:0), consolidating current literature on its biochemical properties, metabolism, and evolving role as a biomarker and potential therapeutic target in a range of diseases, including COVID-19, aortic dissection, and Kawasaki disease. We will delve into the mechanistic details of its signaling pathways and provide robust analytical methodologies for its accurate quantification in biological matrices, offering a critical resource for researchers seeking to explore the functional significance of this bioactive lipid.

Introduction: Beyond a Simple Lysolipid

Lysophosphatidylcholines (LPCs) are amphipathic molecules derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), a process central to the Lands cycle of phospholipid remodeling. For decades, LPCs were primarily considered detergents that could disrupt cell membranes at high concentrations. However, this view has been supplanted by the recognition of LPCs as a diverse class of signaling molecules with a wide array of biological functions. The specific acyl chain attached to the glycerol backbone dictates the molecule's function, with variations in length and saturation conferring distinct properties and receptor affinities.

1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0), also known as 1-arachidoyl-2-hydroxy-sn-glycero-3-PC, is characterized by a 20-carbon saturated acyl chain (arachidic acid) at the sn-1 position. While less abundant than its shorter-chain saturated and unsaturated counterparts like LPC 16:0 (palmitoyl) and LPC 18:1 (oleoyl), LPC (20:0) has been identified as a key player in several pathophysiological processes, warranting a focused investigation into its unique biological profile.

Biochemical Properties and Metabolism

The structural characteristics of LPC (20:0) are fundamental to its biological activity. The long, saturated acyl chain influences its partitioning into cellular membranes and its interaction with binding pockets of receptors and enzymes.

| Property | Value | Source |

| Molecular Formula | C28H58NO7P | |

| Molecular Weight | 551.7 g/mol | |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)([O-])OCC(C)C)CO | |

| InChI Key | UATOAILWGVYRQS-HHHXNRCGSA-N |

The metabolism of LPC (20:0) is intricately regulated by a series of enzymes that control its synthesis and degradation, thereby modulating its cellular and circulating levels.

Caption: Metabolic pathways of 1-Eicosanoyl-sn-glycero-3-phosphocholine (LPC 20:0).

Key Metabolic Enzymes:

-

Phospholipase A2 (PLA2): This superfamily of enzymes catalyzes the hydrolysis of the fatty acid at the sn-2 position of phospholipids, generating LPCs. The specificity of different PLA2 isoforms for various phosphatidylcholine species influences the production of LPC (20:0).

-

Lysophosphatidylcholine Acyltransferases (LPCATs): These enzymes are responsible for the reacylation of LPCs back into phosphatidylcholines, a crucial step in the Lands cycle. LPCATs exhibit substrate specificity for both the LPC species and the acyl-CoA, thereby regulating the levels of specific LPCs like LPC (20:0).

-

Lysophospholipases: These enzymes hydrolyze the remaining acyl chain from LPCs, producing glycerophosphocholine and a free fatty acid. This catabolic pathway is essential for terminating LPC signaling.

Biological Role and Signaling Pathways

The functional significance of LPC (20:0) is increasingly being recognized, with a primary signaling role mediated through the G protein-coupled receptor 119 (GPR119).

GPR119 Activation and Downstream Signaling

GPR119 is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. It has been identified as a receptor for a variety of lipid amides and lysophospholipids, including LPC (20:0). Structural and biochemical analyses have confirmed that LPC (20:0) is an endogenous ligand for GPR119, binding to a shallow pocket within the transmembrane helices[1].

The activation of GPR119 by LPC (20:0) initiates a canonical Gαs signaling cascade:

Caption: GPR119 signaling pathway activated by LPC (20:0).

Downstream Effects of GPR119 Activation:

-

Increased cAMP Levels: The primary consequence of GPR119 activation is the stimulation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating PKA, which in turn phosphorylates a multitude of downstream targets.

-

Stimulation of Hormone Secretion: In pancreatic β-cells, GPR119 activation potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.

Role in Inflammation

The role of LPCs in inflammation is complex and often species-dependent. While some LPCs are pro-inflammatory, others exhibit anti-inflammatory properties. Studies have suggested that LPC (20:0) may have anti-inflammatory effects[2]. This could be mediated through various mechanisms, including the modulation of inflammatory signaling pathways and the production of downstream anti-inflammatory lipid mediators. However, the precise mechanisms underlying the anti-inflammatory actions of LPC (20:0) require further investigation.

Association with Disease and Biomarker Potential

Recent lipidomic studies have highlighted significant alterations in LPC (20:0) levels in several diseases, positioning it as a promising biomarker for diagnosis, prognosis, and monitoring of disease activity.

COVID-19

In patients with COVID-19, a significant decrease in plasma levels of LPC (20:0) has been observed, particularly in those with severe disease[3]. The area under the curve (AUC) for LPC (20:0) in discriminating between mild and severe cases has been reported to be as high as 0.940[3]. This suggests that LPC (20:0) could serve as a robust biomarker for predicting disease severity. The mechanistic link is still under investigation, but it is hypothesized that the altered LPC (20:0) levels may reflect a dysregulation of inflammatory and immune responses during SARS-CoV-2 infection.

Aortic Dissection

Aortic dissection is a life-threatening condition where a tear in the inner layer of the aorta allows blood to flow between the layers of the aortic wall. Lipidomic analyses have revealed a dramatic decrease in plasma LPC (20:0) in patients with aortic dissection[4]. Remarkably, LPC (20:0) alone has been shown to have an AUC of 1.0 for identifying patients with aortic dissection, indicating its potential as a highly accurate diagnostic biomarker[5]. The underlying pathophysiology may involve alterations in cell membrane integrity and signaling pathways that contribute to the weakening of the aortic wall.

Kawasaki Disease

Kawasaki disease is an acute febrile illness of childhood characterized by inflammation of blood vessels, particularly the coronary arteries. Emerging evidence suggests a potential role for LPC (20:0) in the pathophysiology of this disease. While the exact mechanisms are still being elucidated, it is thought to be involved in the complex interplay of immune activation and vascular inflammation that characterizes Kawasaki disease[6][7]. Further research is needed to establish the utility of LPC (20:0) as a diagnostic or prognostic marker in this patient population.

Analytical Methodologies

Accurate and precise quantification of LPC (20:0) in biological matrices is crucial for both basic research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation

The choice of sample preparation method is critical to minimize matrix effects and ensure high recovery of LPC (20:0).

Protocol: Protein Precipitation and Lipid Extraction

-

Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Spiking: To 50 µL of plasma, add an appropriate amount of a suitable internal standard, such as LPC 17:0 or a deuterated analog of LPC (20:0).

-

Protein Precipitation: Add 200 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Incubation: Incubate the samples on ice for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, such as methanol/water (1:1, v/v), for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase liquid chromatography is typically employed for the separation of LPCs.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid |

| Gradient | Start with a low percentage of mobile phase B, and gradually increase to elute the lipids. A typical gradient might be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-18 min, 100% B; 18-18.1 min, 100-30% B; 18.1-22 min, 30% B. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry

Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode is used for the detection and quantification of LPC (20:0). Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.

| Parameter | Recommended Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 552.4 |

| Product Ion (Q3) | m/z 184.1 (phosphocholine headgroup) |

| Collision Energy | Optimized for the specific instrument, typically in the range of 20-40 eV. |

| Dwell Time | 50-100 ms |

Future Perspectives and Conclusion

The study of 1-Eicosanoyl-sn-glycero-3-phosphocholine is a rapidly evolving field. While its role as a signaling molecule and a potential biomarker is becoming increasingly evident, several key questions remain. Future research should focus on:

-

Elucidating the full spectrum of its biological functions: Beyond GPR119, does LPC (20:0) interact with other receptors or signaling proteins?

-

Understanding its precise mechanistic role in disease: Moving beyond correlation to establish causality will be crucial for developing therapeutic strategies targeting LPC (20:0) metabolism or signaling.

-

Validating its clinical utility as a biomarker: Large-scale clinical studies are needed to confirm the diagnostic and prognostic value of LPC (20:0) in various diseases.

References

-

LPCAT2 lysophosphatidylcholine acyltransferase 2 [Homo sapiens (human)]. Gene - NCBI. [Link]

-

The Role of Phospholipid Oxidation Products in Atherosclerosis. Sub-cellular biochemistry, 51, 299–324. [Link]

-

Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor. ACS Medicinal Chemistry Letters, 15(2), 224–231. [Link]

-

Activation of 1-alkyl-2-lysoglycero-3-phosphocholine. Acetyl-CoA transferase during phagocytosis in human polymorphonuclear leukocytes. The Journal of biological chemistry, 257(12), 6587–6594. [Link]

-

Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019. Frontiers in Immunology, 15, 1385489. [Link]

-

Anti-inflammatory effects of phosphatidylcholine. Journal of Biological Chemistry, 282(40), 29143–29152. [Link]

-

Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. Journal of analytical methods in chemistry, 2015, 985173. [Link]

-

Lysophosphatidylcholine acyltransferase 1 - Mus musculus (Mouse). UniProt. [Link]

-

The up-to-date pathophysiology of Kawasaki disease. Clinical & Translational Immunology, 10(5), e1287. [Link]

-

Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. Frontiers in Cardiovascular Medicine, 8, 747413. [Link]

-

Lipid alternations in the plasma of COVID-19 patients with various clinical presentations. Frontiers in Immunology, 14, 1228236. [Link]

-

Kawasaki disease: pathophysiology and insights from mouse models. Journal of human genetics, 65(7), 583–591. [Link]

-

Structural identification of lysophosphatidylcholines as activating ligands for orphan receptor GPR119. Nature communications, 13(1), 4796. [Link]

-

Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Biochemical and biophysical research communications, 96(4), 1610–1617. [Link]

-

Biosynthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet activating factor and a hypotensive lipid) by cholinephosphotransferase in various rat tissues. Biochimica et biophysica acta, 664(2), 283–289. [Link]

-

Lysophosphatidic Acid May Be a Novel Biomarker for Early Acute Aortic Dissection. Frontiers in cardiovascular medicine, 8, 735777. [Link]

-

Oxidized phospholipid damage signals as modulators of immunity. Open biology, 11(7), 210114. [Link]

-

The role of oxidized phospholipids in atherosclerosis. Journal of lipid research, 50 Suppl(Suppl), S349–S354. [Link]

-

Lysophosphatidylcholine: Potential Target for the Treatment of Chronic Pain. Molecules (Basel, Switzerland), 27(15), 4833. [Link]

-

Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection. Frontiers in Cardiovascular Medicine, 8. [Link]

Sources

- 1. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidome is a valuable tool for the severity prediction of coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma Lipidomics Identifies Unique Lipid Signatures and Potential Biomarkers for Patients With Aortic Dissection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The up‐to‐date pathophysiology of Kawasaki disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kawasaki disease: pathophysiology and insights from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Functions of Lysophosphatidylcholine (20:0): A Technical Guide for Researchers

An In-Depth Exploration of Arachidoyl-Lysophosphatidylcholine's Role in Cellular Signaling, Immunomodulation, and Disease Pathophysiology

Authored by: A Senior Application Scientist

Abstract

Lysophosphatidylcholine (LPC) species are increasingly recognized as critical signaling molecules with diverse biological activities. Among these, Arachidoyl-lysophosphatidylcholine (LPC(20:0)), a saturated long-chain lysophospholipid, is emerging as a key player in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of LPC(20:0)'s biological functions, with a focus on its metabolic pathways, receptor interactions, and its complex role in immunomodulation, neuroinflammation, and endothelial cell biology. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic intricacies of this specific lipid mediator.

Introduction: The Significance of Acyl Chain Specificity in LPC Signaling

Lysophosphatidylcholines (LPCs) are generated from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or lecithin-cholesterol acyltransferase (LCAT).[1] For many years, they were considered mere metabolic intermediates. However, it is now evident that LPCs are potent signaling molecules with functions that are highly dependent on the length and saturation of their fatty acyl chain. LPC(20:0), characterized by a 20-carbon saturated arachidoyl chain, exhibits distinct biological activities that differentiate it from its shorter or unsaturated counterparts. Understanding these specific functions is crucial for elucidating its role in health and disease.

Metabolic Fate of LPC(20:0): The Lands Cycle and Beyond

The cellular levels of LPC(20:0) are tightly regulated through a dynamic process of synthesis and degradation.

2.1. Synthesis: LPC(20:0) is primarily produced through the enzymatic activity of phospholipase A2 (PLA2) on phosphatidylcholine (PC) molecules containing an arachidoyl group at the sn-2 position.

2.2. Acylation and Recycling: The primary route for LPC(20:0) removal is its reacylation back into PC by lysophosphatidylcholine acyltransferases (LPCATs). This process, known as the Lands cycle, is crucial for maintaining membrane phospholipid homeostasis.[1]

2.3. Degradation: LPC(20:0) can also be further metabolized by autotaxin, which possesses lysophospholipase D activity, to generate lysophosphatidic acid (LPA), another potent lipid signaling molecule.[1]

Experimental Protocol: Quantification of LPC(20:0) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: Accurate quantification of LPC(20:0) in biological samples is essential for studying its physiological and pathological roles. LC-MS/MS offers high sensitivity and specificity for this purpose.

Methodology:

-

Lipid Extraction:

-

To 100 µL of plasma or cell lysate, add 1 mL of a cold (-20°C) extraction solvent mixture of methyl tert-butyl ether (MTBE), methanol, and water (10:3:2.5, v/v/v).

-

Include an internal standard, such as LPC(17:0), for accurate quantification.

-

Vortex vigorously for 1 minute and incubate at 4°C for 30 minutes with gentle agitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

-

Collect the upper organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipids in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid and 10 mM ammonium formate) and mobile phase B (e.g., acetonitrile/isopropanol (5:2, v/v) with 0.1% formic acid and 10 mM ammonium formate).

-

A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Utilize Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for LPC(20:0) is [M+H]⁺ at m/z 552.4, and a characteristic product ion is the phosphocholine headgroup at m/z 184.1.

-

-

LPC(20:0) as a Signaling Molecule: Receptor-Mediated Actions

LPC(20:0) exerts many of its biological effects through interactions with specific cell surface receptors, primarily G protein-coupled receptors (GPCRs).

3.1. GPR119: A Key Receptor for LPC(20:0)

Recent structural and biochemical studies have identified GPR119 as a bona fide receptor for LPCs.[2] Significantly, LPC(20:0) has been identified as one of the most abundant LPC species co-purified with the GPR119-Gαs complex, strongly suggesting a direct and physiologically relevant interaction.[3] GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4]

Signaling Pathway: GPR119-Gαs-cAMP Axis

Activation of GPR119 by LPC(20:0) is coupled to the stimulatory G protein, Gαs, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This increase in intracellular cAMP mediates various downstream effects.

Caption: LPC(20:0)-mediated GPR119 signaling pathway.

3.1.1. Role in Glucose Homeostasis and Insulin Secretion

The expression of GPR119 in pancreatic β-cells points to a role for its ligands in regulating insulin secretion. Activation of GPR119 by LPCs enhances glucose-stimulated insulin secretion (GSIS).[5][6] The LPC(20:0)-induced increase in cAMP via GPR119 is a key mechanism in this process.[7] This positions LPC(20:0) as a potential modulator of glucose metabolism.

Table 1: LPC Species and their Role in Insulin Secretion

| LPC Species | Receptor(s) | Effect on Insulin Secretion | Reference(s) |

| LPC(16:0) | GPR119 | Potentiates GSIS | [6] |

| LPC(18:1) | GPR119 | Potentiates GSIS | [5] |

| LPC(20:0) | GPR119 | Potentiates GSIS (inferred) | [3] |

Experimental Protocol: GPR119 Activation and cAMP Assay

Rationale: To determine the ability of LPC(20:0) to activate GPR119 and stimulate cAMP production.

Methodology: